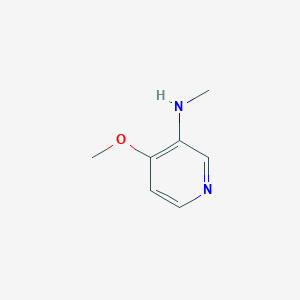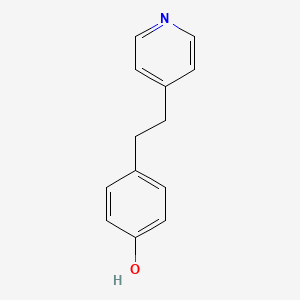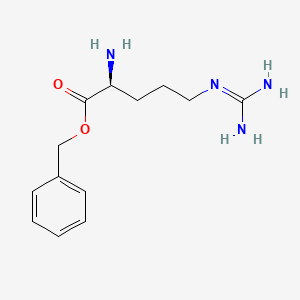
Benzyl L-argininate
Vue d'ensemble
Description
Benzyl L-argininate is a derivative of the amino acid arginine, where the carboxyl group is esterified with benzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing arginine benzyl ester is the Fischer–Speier esterification. This involves the reaction of arginine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions in a water-azeotroping solvent . The choice of solvent is crucial to avoid racemization and ensure high yield and purity. Cyclohexane and green ethers like Me-THF have been successfully used .
Industrial Production Methods: Industrial production of arginine benzyl ester typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl L-argininate undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can convert arginine benzyl ester back to arginine and benzyl alcohol.
Oxidation and Reduction: These reactions can modify the ester group or the guanidine moiety of arginine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves strong acids like hydrochloric acid under reflux conditions.
Basic Hydrolysis (Saponification): Uses bases like sodium hydroxide or potassium hydroxide.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride for ester reduction.
Major Products:
Hydrolysis Products: Arginine and benzyl alcohol.
Oxidation Products: Depending on the conditions, various oxidized forms of arginine benzyl ester.
Reduction Products: Primary alcohols from ester reduction.
Applications De Recherche Scientifique
Benzyl L-argininate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for arginine in peptide synthesis.
Biology: Serves as a substrate in enzymatic studies, particularly for proteases like trypsin.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of arginine benzyl ester primarily involves its hydrolysis to release arginine and benzyl alcohol. Arginine plays a crucial role in various biological processes, including protein synthesis, nitric oxide production, and immune function. The esterification with benzyl alcohol can modulate the solubility and stability of arginine, enhancing its utility in different applications .
Comparaison Avec Des Composés Similaires
- Methionine Benzyl Ester
- Tryptophan Benzyl Ester
- Proline Benzyl Ester
Comparison: Benzyl L-argininate is unique due to the presence of the guanidine group in arginine, which imparts distinct chemical reactivity and biological activity. Compared to methionine, tryptophan, and proline benzyl esters, arginine benzyl ester exhibits higher reactivity in hydrolysis and substitution reactions due to the basic nature of the guanidine group .
Propriétés
IUPAC Name |
benzyl 2-amino-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCSSJKVVXQJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972637 | |
| Record name | Benzyl argininate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57177-89-6 | |
| Record name | Benzyl L-argininate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057177896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl argininate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl L-argininate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


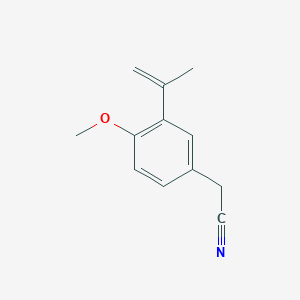
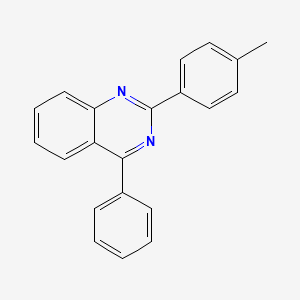
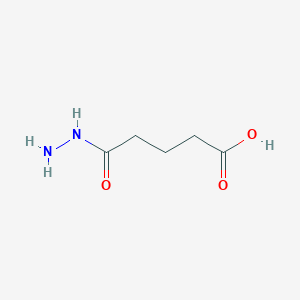
![2-Methyl-1-[4-(methylthio)phenyl]-1-butanone](/img/structure/B8386094.png)
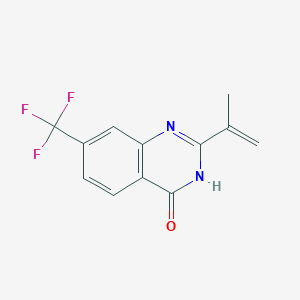
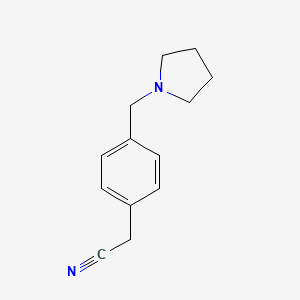
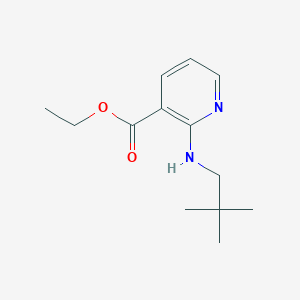
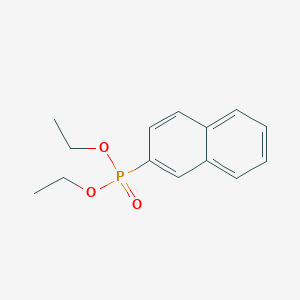
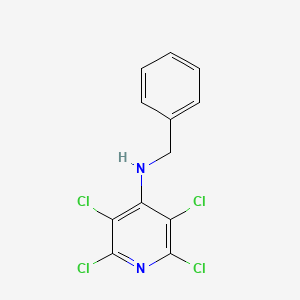
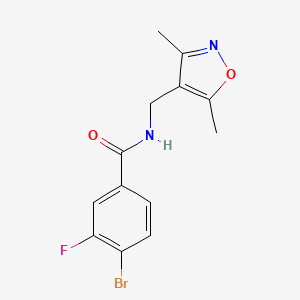
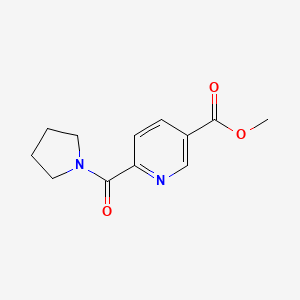
![thieno[3,4-b][1,5]-benzothiazepin-10(9H)-one](/img/structure/B8386143.png)
